molecular formula C10H16N4O B1414522 2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol CAS No. 1361113-78-1

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol

Cat. No. B1414522
CAS RN: 1361113-78-1
M. Wt: 208.26 g/mol
InChI Key: JQUUFBDEPNTDGS-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol, also known as DMPP, is a heterocyclic compound which has been studied for its potential applications in scientific research. It is a bicyclic compound composed of a pyrimidine ring and a pyrrolidine ring, and it is soluble in organic solvents such as ethanol and dimethylsulfoxide (DMSO). DMPP is a widely used compound in laboratories and has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Structural Studies

  • The molecular components of related pyrimidinone compounds show significant polarization, indicating the importance of electronic structures in the study of pyrimidinone molecules. Intramolecular hydrogen bonds play a crucial role in their structural integrity (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Molecular Synthesis

  • Synthesis of betainic pyrimidinaminides involves nucleophilic substitution, indicating the compound's reactivity and potential use in creating new molecular structures (Schmidt, 2002).
  • The synthesis of self-complementary betainic guanine model compounds suggests its significance in studying biologically important structures in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).

Hydrogen Bonding and Molecular Packing

  • In certain pyrimidine derivatives, the formation of hydrogen-bonded ribbons and sheets is indicative of the compound's ability to form stable molecular structures, which is crucial for understanding molecular interactions and packing (Yang, Kim, Shin, Park, & Kim, 2010).

Sensor Development

  • The development of pyrimidine-phthalimide derivatives for pH-sensing applications suggests the compound's utility in creating sensors and logic gates, highlighting its importance in electronic and chemical sensor technology (Yan, Meng, Li, Ge, & Lu, 2017).

Mechanism of Action

    Target of action

    The primary target of this compound is JAK1, a member of the Janus kinase family . JAK1 plays a crucial role in signal transduction for various cytokines and growth factors.

    Mode of action

    The compound binds to JAK1 and inhibits its activity, which can modulate immune responses and inflammation .

    Biochemical pathways

    By inhibiting JAK1, the compound affects the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and survival .

    Pharmacokinetics

    The compound has been optimized through in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests . .

    Result of action

    The compound exhibited desired efficacies in CIA and AIA models, which are animal models for human rheumatoid arthritis .

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit specific enzymes, such as Janus kinase 1 (JAK1), by binding to its active site . The interaction between this compound and JAK1 results in the inhibition of the enzyme’s activity, which can modulate various signaling pathways involved in immune responses and inflammation .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In immune cells, this compound can inhibit the JAK-STAT signaling pathway, leading to reduced cytokine production and immune cell activation . In cancer cells, this compound may induce apoptosis and inhibit cell proliferation by modulating gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent for inflammatory diseases and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit JAK1 is primarily due to its binding to the enzyme’s active site, preventing substrate access and subsequent phosphorylation events . This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions and pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity against JAK1 . Prolonged exposure to certain environments may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At lower doses, the compound can effectively inhibit JAK1 activity and modulate immune responses without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . These findings underscore the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is primarily metabolized by liver enzymes, which can modify its structure and affect its bioavailability

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation, affecting its activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy

properties

IUPAC Name

2-(dimethylamino)-4-pyrrolidin-3-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14(2)10-12-8(5-9(15)13-10)7-3-4-11-6-7/h5,7,11H,3-4,6H2,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUUFBDEPNTDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
2-(Dimethylamino)-6-(pyrrolidin-3-yl)pyrimidin-4-ol

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